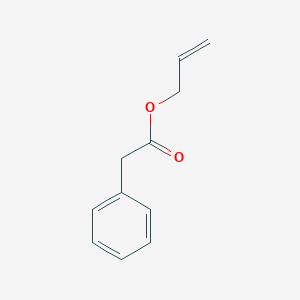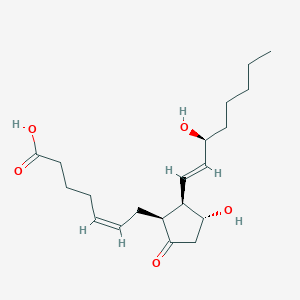
8-isoprostaglandine E2
Vue d'ensemble
Description
La 8-iso Prostaglandine E2 est un membre de la classe des isoprostanes de prostanoides, qui sont produits à partir de l’acide arachidonique pendant la peroxydation lipidique. Elle est connue pour ses puissantes propriétés vasoconstrictrices et sa capacité à inhiber l’agrégation plaquettaire . Ce composé est un produit d’oxydation non enzymatique de l’acide arachidonique et agit comme un ligand pour le récepteur de la thromboxane .
Applications De Recherche Scientifique
8-iso Prostaglandin E2 has a wide range of scientific research applications:
Mécanisme D'action
La 8-iso Prostaglandine E2 exerce ses effets en agissant comme un ligand pour le récepteur de la thromboxane (TP). Lorsqu’elle se lie au récepteur, elle induit la vasoconstriction et l’agrégation plaquettaire par l’activation de la voie de l’AMPc . Cela conduit à diverses réponses physiologiques, notamment une augmentation de la perméabilité vasculaire et une obstruction nasale .
Composés similaires :
8-iso Prostaglandine F2 alpha : Un autre isoprostane avec des propriétés vasoconstrictrices similaires.
Prostaglandine E2 : Une prostaglandine produite enzymatiquement avec des activités biologiques similaires mais des voies de production différentes.
Unicité : La 8-iso Prostaglandine E2 est unique en raison de sa voie de production non enzymatique et de ses puissantes propriétés vasoconstrictrices. Contrairement aux prostaglandines produites enzymatiquement, elle est formée sous forme de mélange racémique et présente des caractéristiques structurales distinctes .
Analyse Biochimique
Biochemical Properties
8-Isoprostaglandin E2 acts at the receptor for thromboxane A2 (the TP) in vivo to induce vasoconstriction and platelet aggregation . It enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Cellular Effects
In cellular contexts, 8-Isoprostaglandin E2 has been shown to attenuate retinal glutamate and its metabolite, glutamine and glycine in a concentration-dependent manner . It has also been reported to inhibit osteoblastic differentiation of preosteoblasts .
Molecular Mechanism
The molecular mechanism of 8-Isoprostaglandin E2 involves its action at the receptor for thromboxane A2 (the TP) in vivo . It enhances receptor-activated NFkappa B ligand (RANKL)-dependent osteoclastic potential of marrow hematopoietic precursors via the cAMP pathway .
Temporal Effects in Laboratory Settings
It has been shown that the effects of 8-Isoprostaglandin E2 can be observed whether preosteoclasts were in coculture with stromal cells or in monoculture in the presence of receptor-activated NF B ligand (RANKL) and macrophage colony-stimulating factor .
Dosage Effects in Animal Models
In animal models, the effects of 8-Isoprostaglandin E2 vary with different dosages . For instance, a single dose of 0.1% 8-Isoprostaglandin E2 reduced the intraocular pressure for 4 hours in the treated eyes of normal monkeys .
Metabolic Pathways
8-Isoprostaglandin E2 is an isoprostane generated from the endoperoxide intermediate 8-iso-PGH2 . Isoprostanes are formed in vivo from the free radical-catalyzed peroxidation of arachidonate, independent of cyclooxygenase (COX) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 8-iso Prostaglandine E2 peut être synthétisée par la peroxydation catalysée par les radicaux libres de l’acide arachidonique. Ce processus implique l’oxydation non enzymatique de l’acide arachidonique, conduisant à la formation d’isoprostanes, y compris la 8-iso Prostaglandine E2 .
Méthodes de production industrielle : La production industrielle de 8-iso Prostaglandine E2 implique généralement l’utilisation de techniques chromatographiques avancées telles que l’UPLC-MS/MS pour l’extraction et la purification du composé à partir d’échantillons biologiques . Cette méthode permet un taux de récupération élevé et une séparation efficace du composé.
Analyse Des Réactions Chimiques
Types de réactions : La 8-iso Prostaglandine E2 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être encore oxydé pour former d’autres isoprostanes.
Réduction : Il peut être réduit pour former différents dérivés de prostaglandines.
Substitution : Les groupes hydroxyle du composé peuvent subir des réactions de substitution.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et d’autres peroxydes.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent d’autres isoprostanes et dérivés de prostaglandines .
4. Applications de la recherche scientifique
La 8-iso Prostaglandine E2 a un large éventail d’applications dans la recherche scientifique :
Chimie : Elle est utilisée comme biomarqueur du stress oxydatif et de la peroxydation lipidique.
Biologie : Le composé est étudié pour son rôle dans la signalisation cellulaire et l’inflammation.
Industrie : Le composé est utilisé dans le développement de tests diagnostiques et comme étalon de référence en chimie analytique.
Comparaison Avec Des Composés Similaires
8-iso Prostaglandin F2 alpha: Another isoprostane with similar vasoconstrictive properties.
Prostaglandin E2: An enzymatically produced prostaglandin with similar biological activities but different production pathways.
Uniqueness: 8-iso Prostaglandin E2 is unique due to its non-enzymatic production pathway and its potent vasoconstrictive properties. Unlike enzymatically produced prostaglandins, it is formed as a racemic mixture and has distinct structural features .
Propriétés
IUPAC Name |
(Z)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYBRNLFEZDVAW-CLQOMRTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024826 | |
| Record name | 8-Isoprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-isoprostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27415-25-4 | |
| Record name | 8-Isoprostaglandin E2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27415-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027415254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Isoprostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-ISOPROSTAGLANDIN E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ANC8Q5NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-isoprostaglandin E2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


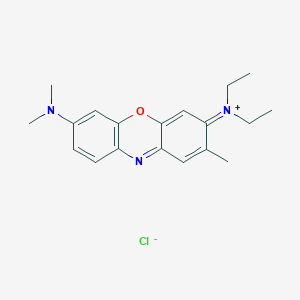
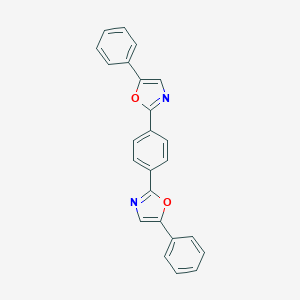
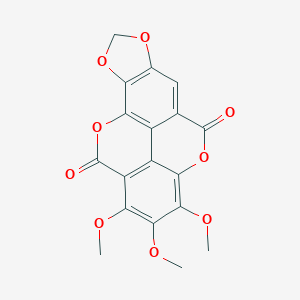

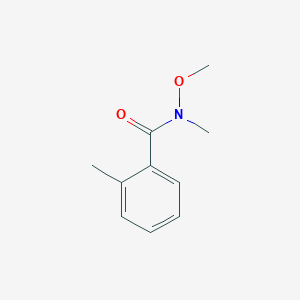
![2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid](/img/structure/B158467.png)
![2-[4-(4-Allylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B158468.png)
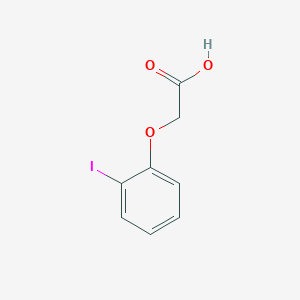
![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)

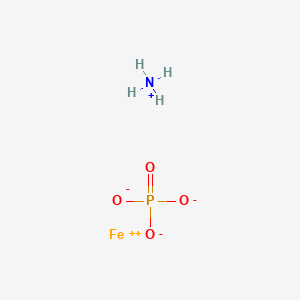

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)
